N-(2-(dimethylamino)ethyl)-3-((4-methoxyphenyl)sulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)propanamide hydrochloride
Description
N-(2-(dimethylamino)ethyl)-3-((4-methoxyphenyl)sulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)propanamide hydrochloride is a structurally complex small molecule characterized by a propanamide backbone substituted with a 6-nitrobenzo[d]thiazol-2-yl group, a 4-methoxyphenylsulfonyl moiety, and a dimethylaminoethyl side chain. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmacological studies.
Properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-3-(4-methoxyphenyl)sulfonyl-N-(6-nitro-1,3-benzothiazol-2-yl)propanamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O6S2.ClH/c1-23(2)11-12-24(21-22-18-9-4-15(25(27)28)14-19(18)32-21)20(26)10-13-33(29,30)17-7-5-16(31-3)6-8-17;/h4-9,14H,10-13H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZBLZHSHICPLSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C1=NC2=C(S1)C=C(C=C2)[N+](=O)[O-])C(=O)CCS(=O)(=O)C3=CC=C(C=C3)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN4O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
529.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Sulfonamide-Containing Derivatives
Compounds like 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones (X = H, Cl, Br) share the sulfonyl aromatic motif but feature triazole-thione cores instead of benzothiazole. Key differences include:
- Bioactivity : Triazole-thiones exhibit tautomerism (thione vs. thiol forms), affecting receptor binding .
- Spectroscopic Profiles : IR spectra of sulfonamide derivatives show distinct C=O (1663–1682 cm⁻¹) and C=S (1243–1258 cm⁻¹) stretches, while the target compound’s sulfonyl group would display strong S=O vibrations (~1350–1150 cm⁻¹) .
Table 2: Hypothetical ADMET Properties Based on Structural Features
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